molecular formula C17H12F2N2O B4963903 1-(2,4-Difluorophenyl)-3-naphthalen-1-ylurea

1-(2,4-Difluorophenyl)-3-naphthalen-1-ylurea

Cat. No.: B4963903
M. Wt: 298.29 g/mol
InChI Key: GGUIMAGSCXMQCL-UHFFFAOYSA-N
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Description

1-(2,4-Difluorophenyl)-3-naphthalen-1-ylurea is an organic compound characterized by the presence of a difluorophenyl group and a naphthalenyl group linked through a urea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,4-Difluorophenyl)-3-naphthalen-1-ylurea typically involves the reaction of 2,4-difluoroaniline with naphthalen-1-yl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent such as dichloromethane or toluene. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired urea derivative.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product. Purification steps such as recrystallization or chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions: 1-(2,4-Difluorophenyl)-3-naphthalen-1-ylurea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents like sodium borohydride.

    Substitution: The difluorophenyl group can participate in substitution reactions, where one or both fluorine atoms are replaced by other substituents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Halogenation reagents such as chlorine or bromine can be used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted phenyl derivatives.

Scientific Research Applications

1-(2,4-Difluorophenyl)-3-naphthalen-1-ylurea has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.

    Industry: It finds applications in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(2,4-Difluorophenyl)-3-naphthalen-1-ylurea involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

  • 2,4-Difluorophenyl isocyanate
  • 1-Naphthyl isocyanate
  • 3,4-Difluorophenyl derivatives

Uniqueness: 1-(2,4-Difluorophenyl)-3-naphthalen-1-ylurea stands out due to its unique combination of a difluorophenyl group and a naphthalenyl group. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

1-(2,4-difluorophenyl)-3-naphthalen-1-ylurea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12F2N2O/c18-12-8-9-16(14(19)10-12)21-17(22)20-15-7-3-5-11-4-1-2-6-13(11)15/h1-10H,(H2,20,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGUIMAGSCXMQCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2NC(=O)NC3=C(C=C(C=C3)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12F2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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